N-[2-(furan-2-yl)-2-hydroxypropyl]-1H-indole-2-carboxamide
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Overview
Description
N-[2-(furan-2-yl)-2-hydroxypropyl]-1H-indole-2-carboxamide is a compound that combines the structural features of both furan and indole. Furan is a five-membered aromatic ring containing one oxygen atom, while indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
The compound N-[2-(furan-2-yl)-2-hydroxypropyl]-1H-indole-2-carboxamide is a derivative of furan and indole . Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics, making them useful in various disease areas . Similarly, indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . .
Mode of Action
For instance, furan-containing compounds have been employed as medicines in a number of distinct disease areas due to their advantageous biological and pharmacological characteristics . Indole derivatives, on the other hand, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
It is known that furan and indole derivatives can affect various biochemical pathways due to their wide range of biological activities .
Result of Action
Furan and indole derivatives are known to have various biological activities, suggesting that they can have multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-hydroxypropyl]-1H-indole-2-carboxamide typically involves the following steps:
Formation of the Furan Derivative: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Formation of the Indole Derivative: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Coupling of Furan and Indole Derivatives: The final step involves coupling the furan and indole derivatives through a condensation reaction, typically using reagents such as carbodiimides to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, and solvent), and employing catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-hydroxypropyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can undergo reduction reactions to form dihydrofuran or tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Furanones or other oxygenated furan derivatives.
Reduction: Dihydrofuran or tetrahydrofuran derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
N-[2-(furan-2-yl)-2-hydroxypropyl]-1H-indole-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(furan-2-yl)-2-hydroxyethyl]-1H-indole-2-carboxamide
- N-[2-(furan-2-yl)-2-hydroxypropyl]-1H-indole-3-carboxamide
- N-[2-(furan-2-yl)-2-hydroxypropyl]-1H-pyrrole-2-carboxamide
Uniqueness
N-[2-(furan-2-yl)-2-hydroxypropyl]-1H-indole-2-carboxamide is unique due to the specific combination of the furan and indole rings, which imparts distinct chemical and biological properties. The presence of the hydroxypropyl group further enhances its solubility and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-16(20,14-7-4-8-21-14)10-17-15(19)13-9-11-5-2-3-6-12(11)18-13/h2-9,18,20H,10H2,1H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQZLGZVSUZMQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=CC=CC=C2N1)(C3=CC=CO3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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